Product packaging for Sex pheromone inhibitor ipd1(Cat. No.:)

Sex pheromone inhibitor ipd1

Cat. No.: B12110254
M. Wt: 829.0 g/mol
InChI Key: MUVGTRUVAJHATO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Horizontal Gene Transfer in Enterococcus faecalis

Horizontal gene transfer (HGT) is a primary driver of evolution in Enterococcus faecalis, with mobile genetic elements comprising more than a quarter of the genome in some strains. pnas.orgasm.org This process allows for the rapid dissemination of traits such as antibiotic resistance and virulence. nih.govresearchgate.net HGT in E. faecalis occurs through several mechanisms, most notably the transfer of conjugative plasmids and transposons. pnas.orgebr-journal.org

A particularly efficient mechanism for HGT in this species involves pheromone-responsive plasmids. pnas.orgasm.org These plasmids carry genes that can confer resistance to antibiotics and encode for virulence factors, and their transfer is mediated by a sophisticated cell-to-cell communication system. asm.orgresearchgate.net This system enables E. faecalis to adapt to new environments and stresses, including the presence of antibiotics, contributing to its success as a pathogen. asm.org

Mechanisms of Plasmid Transfer Induction by Sex Pheromones

The transfer of pheromone-responsive plasmids is initiated by a chemical dialogue between two types of cells: plasmid-free "recipient" cells and plasmid-harboring "donor" cells. Recipient cells excrete small, hydrophobic signaling peptides known as sex pheromones. nih.govnih.gov These pheromones, which are typically seven to eight amino acids in length, are derived from the signal sequences of lipoproteins processed within the cell. asm.orgnih.govresearchgate.net

When a donor cell detects a specific pheromone corresponding to the plasmid it carries, it triggers a mating response. nih.govrdd.edu.iq A key feature of this response is the synthesis of a surface adhesin called "aggregation substance". asm.orgpnas.orgasm.org This protein promotes the formation of mating aggregates by binding to a substance on the surface of recipient cells, bringing the donor and recipient into close contact and facilitating the efficient transfer of the plasmid DNA in liquid environments. asm.orgelsevierpure.com Each pheromone is highly specific, inducing the transfer of a single plasmid or a family of closely related plasmids. nih.govasm.org

The Regulatory Role of Pheromone Inhibitors in Conjugation

To prevent donor cells from initiating a mating response with other donors or from self-induction by their own endogenously produced pheromones, the plasmid encodes a regulatory system involving a peptide inhibitor. rdd.edu.iqnih.gov This inhibitor is a competitive antagonist to the sex pheromone. scispace.comtandfonline.com For every pheromone-inducible plasmid system, there is a corresponding inhibitor peptide produced by the donor cell.

A well-studied example is the pPD1 plasmid system, where the sex pheromone is cPD1 and the corresponding inhibitor is iPD1. pnas.orgnih.gov The inhibitor peptide iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. nih.gov The primary role of iPD1 is to modulate the donor cell's sensitivity to the cPD1 pheromone. asm.org

The regulation occurs through a delicate balance between the external pheromone concentration and the inhibitor concentration. nih.gov Both the pheromone (cPD1) and the inhibitor (iPD1) are internalized by the donor cell and compete for binding to a specific intracellular receptor protein, TraA. asm.org When the pheromone binds to TraA, it activates the transcription of conjugation genes. However, when the inhibitor iPD1 binds to TraA, it acts as an antagonist, blocking the pheromone's effect and repressing the conjugation pathway. asm.org This ensures that the energetically costly process of conjugation is only initiated when a sufficient number of recipient cells are present, as indicated by a high concentration of the cPD1 pheromone that can overcome the baseline inhibition by iPD1. asm.org

Pheromone and Inhibitor Systems in Enterococcus faecalis
PlasmidSex PheromonePheromone SequenceInhibitor PeptideInhibitor Sequence
pPD1cPD1Phe-Leu-Val-Met-Phe-Leu-Ser-GlyiPD1Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser
pAD1cAD1Leu-Phe-Ser-Leu-Val-Leu-Ala-GlyiAD1Leu-Phe-Val-Leu-Val-Leu-Ala-Gly
pCF10cCF10Leu-Val-Thr-Leu-Val-Phe-ValiCF10Ala-Ile-Thr-Leu-Ile-Phe-Ile

Historical Perspectives on the Discovery of Enterococcus faecalis Sex Pheromone Systems

The discovery of this unique gene transfer system dates back to observations of bacterial clumping during mating experiments. nih.gov In 1978, researchers led by Dunny reported that filtrates from recipient E. faecalis cultures could induce donor cells to aggregate and transfer plasmids at high frequencies. scispace.comasm.org This clumping-inducing agent was found to be a small, heat-stable peptide, which was subsequently termed a sex pheromone. nih.govtandfonline.com

This was a landmark discovery, revealing a sophisticated mechanism of bacterial communication that controls horizontal gene transfer. nih.gov Further research demonstrated that this was not a simple induction system. It was soon discovered that donor cells produce their own peptides that act as competitive inhibitors to the pheromones they respond to, adding another layer of regulatory complexity. scispace.comtandfonline.com These findings established the E. faecalis sex pheromone system as a model for studying intercellular signaling, plasmid biology, and the evolution of bacterial communication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C39H72N8O11 B12110254 Sex pheromone inhibitor ipd1

Properties

Molecular Formula

C39H72N8O11

Molecular Weight

829.0 g/mol

IUPAC Name

2-[[2-[[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C39H72N8O11/c1-13-22(10)30(46-34(52)25(14-18(2)3)41-32(50)23(11)40)37(55)42-27(16-20(6)7)35(53)47-31(24(12)49)38(56)43-26(15-19(4)5)33(51)45-29(21(8)9)36(54)44-28(17-48)39(57)58/h18-31,48-49H,13-17,40H2,1-12H3,(H,41,50)(H,42,55)(H,43,56)(H,44,54)(H,45,51)(H,46,52)(H,47,53)(H,57,58)

InChI Key

MUVGTRUVAJHATO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C)N

Origin of Product

United States

Molecular Biology and Biochemistry of Sex Pheromone Inhibitor Ipd1

Discovery and Structural Elucidation of iPD1

The discovery and characterization of iPD1 provided crucial insights into the mechanisms preventing fruitless mating attempts between bacterial cells that already possess the same conjugative plasmid.

Determination of the Octapeptide Amino Acid Sequence (H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH)

Through meticulous biochemical analysis, the structure of iPD1 was determined. It was found to be an octapeptide with a molecular weight of 828. nih.govasm.org The precise sequence of amino acids was identified as H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. nih.govbiosynth.com This structural elucidation was a significant step in understanding how iPD1 competitively inhibits the action of the cPD1 pheromone. pnas.org

Genetic Basis of iPD1 Production

The ability of donor cells to produce iPD1 is not an inherent chromosomal trait but is instead conferred by the conjugative plasmid itself. This ensures that any cell acquiring the plasmid also gains the ability to prevent self-induction.

Plasmid-Encoded Nature: The ipd Gene on Plasmid pPD1

The genetic determinant for iPD1 production is the ipd gene, located on the pPD1 plasmid. nih.govasm.org The ipd gene encodes a small precursor peptide of 21 amino acids. The final, active octapeptide form of iPD1 is generated through post-translational processing of this precursor, where the C-terminal eight amino acids constitute the mature inhibitor. This plasmid-encoded nature ensures that the inhibitory mechanism is directly linked to the presence of the conjugative plasmid. oup.com

Transcriptional Regulation of the ipd Gene

The expression of the ipd gene is a critical aspect of controlling the conjugation process. The transcription of ipd is regulated by the TraA protein, which acts as a negative regulator. asm.orgresearchgate.net TraA binds to specific sites on the plasmid DNA, thereby controlling the expression of genes involved in the mating response. The binding of TraA is, in turn, modulated by the presence of the cPD1 pheromone and the iPD1 inhibitor itself, creating a sophisticated feedback loop. researchgate.net Studies have identified specific TraA binding sites, named Tab1, Tab2, and Tab3, located upstream of the ipd gene, highlighting the importance of this region in regulating ipd transcription. researchgate.net

Comparison with Chromosomally Encoded Pheromone Inducers

A key distinction in the E. faecalis pheromone system is the genetic origin of the signaling molecules. While the inhibitor peptide iPD1 is encoded by the plasmid pPD1, the inducing pheromone, cPD1, is encoded on the bacterial chromosome. nih.govasm.org This is a common theme among several E. faecalis pheromone-responsive plasmids, where the inducer is a product of the host's chromosome, and the corresponding inhibitor is encoded by the plasmid. oup.comresearchgate.net This arrangement ensures that plasmid-free recipient cells produce the signal for conjugation, while plasmid-harboring donor cells produce the inhibitor to prevent self-induction and wasteful mating among themselves. nih.govfrontiersin.org The molar ratio of the chromosomally encoded pheromone to the plasmid-encoded inhibitor ultimately determines the induction state of the donor cell. nih.gov

Mechanism of Action and Molecular Interactions of Ipd1

iPD1 as a Competitive Antagonist of Sex Pheromone cPD1

iPD1 functions as a competitive antagonist to the sex pheromone cPD1. nih.govasm.orgmdpi.com This means that iPD1 directly competes with cPD1 for binding to its specific intracellular receptor, TraA. nih.govasm.orgebi.ac.uk By binding to TraA, iPD1 blocks cPD1 from activating the downstream signaling cascade that leads to the conjugative transfer of the pPD1 plasmid. nih.govasm.orgdntb.gov.ua The inhibitory effect of iPD1 is highly efficient, with a pheromone-to-inhibitor ratio of approximately 1:1 being sufficient to block cPD1 activity. asm.orgnih.gov This competitive inhibition is a key mechanism for donor cells to avoid self-induction by any endogenously produced cPD1 that might still be secreted. tandfonline.com

Cellular Uptake and Intracellular Localization of iPD1

For iPD1 to exert its inhibitory effect, it must be internalized by the donor cell. asm.orgnih.gov Evidence from tracer studies and experiments with donor spheroplasts indicates that iPD1 is indeed taken up into the cell. nih.govasm.org Once inside, iPD1 localizes to the cytoplasm, where it can interact with its intracellular target, the TraA receptor. nih.govresearchgate.net The process of cellular uptake is an active one, likely involving endocytic pathways. institut-curie.orgnih.govnih.gov While the precise mechanisms of iPD1 uptake are not fully elucidated, it is understood to be a critical step for its function. mdpi.com

The extracellular protein TraC, which is encoded by the pPD1 plasmid, acts as a pheromone-binding protein that facilitates the initial capture of cPD1 at the cell surface. asm.orgmdpi.com Although TraC has a lower affinity for cPD1 than the intracellular receptor TraA, it plays a supportive role in delivering the pheromone to the cell for internalization. asm.orgmdpi.com It is plausible that TraC also plays a role in the uptake of iPD1, given their structural similarities and competitive interactions.

Signal Transduction Pathway Modulation by iPD1

The binding of iPD1 to TraA modulates the signal transduction pathway that controls the expression of conjugation genes. dntb.gov.uanih.gov TraA is a DNA-binding protein that acts as a negative regulator, or repressor, of the ipd (inhibitor/pheromone determinant) promoter region. researchgate.netnih.gov In the absence of cPD1, or in the presence of iPD1, TraA binds to specific sites on the pPD1 plasmid DNA, known as tab sites, thereby repressing the transcription of genes required for conjugation. researchgate.netnih.gov

When cPD1 binds to TraA, it induces a conformational change in the protein, causing it to release its grip on the DNA. pnas.orgnih.gov This derepression allows for the transcription of the downstream genes necessary for the mating response. Conversely, when iPD1 binds to TraA, it stabilizes the DNA-bound state of TraA, reinforcing the repression of the conjugation genes. researchgate.netnih.gov Therefore, iPD1 acts as an antagonist not only by preventing cPD1 binding but also by actively maintaining the "off" state of the genetic switch that controls plasmid transfer.

Compound Names

AbbreviationFull Name
iPD1Sex pheromone inhibitor iPD1
cPD1Sex pheromone cPD1
TraAIntracellular receptor TraA
cAD1Sex pheromone cAD1
iAD1Sex pheromone inhibitor iAD1
cCF10Sex pheromone cCF10
TraCExtracellular pheromone-binding protein TraC

TraA's Role as a Negative Regulator in the Pheromone-Inducible Conjugal Transfer Pathway

TraA functions as a negative regulator, essentially keeping the conjugal transfer process in an "off" state in the absence of an induction signal. asm.orgasm.org This is evidenced by the observation that strains with a disrupted traA gene exhibit constitutive clumping and transfer of the pPD1 plasmid, even without exposure to the inducing pheromone cPD1. asm.org TraA is a cytoplasmic protein that acts as a specific intracellular receptor for cPD1. asm.orgnih.govnih.gov In its unbound state, TraA is believed to bind to specific DNA regions, thereby repressing the transcription of genes required for conjugation. nih.govresearchgate.net

Impact on Downstream Gene Expression (e.g., Aggregation Substance Genes)

The interaction between iPD1 and TraA has profound consequences for the expression of downstream genes essential for conjugation, most notably the genes responsible for producing aggregation substance (AS). nih.gov The synthesis of AS is a critical event that leads to the clumping of donor and recipient cells, facilitating the efficient transfer of the plasmid in liquid cultures. nih.gov

The expression of aggregation substance genes is controlled by a positive regulatory circuit that is, in turn, negatively regulated by TraA. asm.orgnih.gov In the presence of iPD1, TraA remains bound to its DNA target sites, repressing the transcription of positive regulatory elements like traE1. researchgate.netnih.gov The ipd region, which is directly repressed by the TraA-iPD1 complex, is thought to be involved in the positive regulation of aggregation substance gene expression. nih.gov Therefore, by preventing the transcription of ipd and subsequently traE1, the TraA-iPD1 complex effectively blocks the synthesis of aggregation substance. nih.govresearchgate.netnih.gov This prevents the formation of mating aggregates and ultimately inhibits the conjugal transfer of the pPD1 plasmid. tandfonline.com

Biological and Physiological Significance of Ipd1

Prevention of Donor Cell Autoaggregation and Self-Induction

One of the most crucial roles of iPD1 is to prevent donor cells from responding to their own endogenously produced pheromones. pnas.orgasm.org Plasmid-free E. faecalis (recipient cells) secrete the pheromone cPD1 to signal their presence to donor cells. asm.org Upon sensing cPD1, donor cells are induced to produce a surface adhesin known as "aggregation substance," which causes the bacteria to clump together, or aggregate, facilitating mating pair formation. asm.org

However, donor cells themselves may still secrete low levels of the cPD1 pheromone. pnas.orgnih.gov Without a control mechanism, this could lead to self-induction, causing the donor cells to synthesize aggregation substance and clump together in the absence of any recipients. asm.orgnih.gov This process, known as autoaggregation, would be a wasteful expenditure of energy. aimspress.comnih.gov

iPD1, which is secreted by the donor cell, effectively prevents this self-induction. pnas.orgnih.gov By competitively inhibiting the cPD1 signal, iPD1 ensures that the donor cell does not initiate the aggregation and conjugation process unless a significant concentration of pheromone, indicating the nearby presence of recipient cells, is detected. tandfonline.comnih.gov

Maintenance of Specificity in Conjugative Plasmid Transfer

The process of pheromone-induced conjugation in E. faecalis is highly specific; a particular pheromone generally only induces the transfer of its corresponding plasmid. oup.com The cPD1/iPD1 system is a key determinant of this specificity for the pPD1 plasmid. nih.govtandfonline.com

This specificity is primarily enforced at the level of an intracellular receptor protein called TraA. nih.govtandfonline.com The pheromone cPD1 is internalized by the donor cell and binds to TraA, which acts as a negative regulator of the conjugation genes. nih.gov This binding event relieves the repression and turns on the genes for plasmid transfer.

Research has shown that the TraA protein from pPD1-containing cells is highly specific. It binds strongly to its cognate pheromone (cPD1) and inhibitor (iPD1), but not to pheromones or inhibitors associated with other plasmids, such as cAD1, iAD1, or cCF10. pnas.orgnih.gov iPD1 acts as a direct antagonist to cPD1, competing for the same binding site on the TraA receptor. nih.gov This ensures that the pPD1 transfer machinery is only activated by the correct signal and can be specifically blocked by its own inhibitor. While a surface-level pheromone-binding protein, TraC, shows less specificity, the fidelity of the response is maintained by the highly specific intracellular TraA receptor. nih.gov

Table 1: Specificity of Pheromone and Inhibitor Binding to pPD1-Encoded Proteins

PeptideTarget ProteinBinding/Inhibition ActivitySpecificity LevelReference
cPD1 TraA (intracellular)Strong binding, relieves repressionHigh nih.gov
iPD1 TraA (intracellular)Strong binding, competitive inhibitorHigh nih.gov
cAD1 TraA (intracellular)No significant bindingHigh pnas.orgnih.gov
iAD1 TraA (intracellular)No significant bindingHigh pnas.org
cCF10 TraA (intracellular)No significant bindingHigh pnas.org
cPD1 TraC (surface)Binding observedLow nih.gov
Other Pheromones TraC (surface)Some cross-binding observedLow nih.gov

Role in Bacterial Quorum Sensing and Communication

The cPD1/iPD1 system is a classic example of quorum sensing, a process where bacteria communicate and regulate gene expression based on population density. oup.comfrontiersin.org In this context, the pheromone (cPD1) acts as the signaling molecule, and the inhibitor (iPD1) acts as a modulator of that signal. asm.org This form of communication allows the bacterial population to coordinate complex behaviors, such as the horizontal transfer of genetic material. oup.com

This peptide-based signaling enables E. faecalis to sense the composition of its local community. oup.com A high concentration of cPD1 indicates a high density of plasmid-free recipients, making it an opportune moment to initiate conjugation. nih.gov Conversely, the presence of iPD1 signifies a population of donors, signaling that conjugation is not required. The interplay between cPD1 and iPD1 allows donor cells to make metabolically sound "decisions" about when to express the costly genes required for plasmid transfer. asm.orgnih.gov The traA-ipd gene cassette is recognized as a functional quorum sensing system that links environmental cues to gene regulation. biorxiv.org

Ecological Implications within Microbial Communities

The precise regulation afforded by iPD1 has significant ecological consequences for E. faecalis within complex microbial communities. preprints.orgucsb.edu By controlling the conjugative transfer of the pPD1 plasmid, the inhibitor influences the dissemination of plasmid-encoded traits. oup.com Since pPD1 is a bacteriocin-producing plasmid, its transfer can alter the competitive dynamics within a microbial niche by killing susceptible bacteria that lack the plasmid. asm.orgdntb.gov.ua

The prevention of autoaggregation ensures that donor cells conserve energy and resources, which is a significant competitive advantage. nih.gov Furthermore, the specificity of the system helps maintain the integrity of different plasmid families within a community, preventing chaotic and unproductive cross-reactions between different pheromone signaling systems. oup.comnih.gov This controlled horizontal gene transfer is a fundamental process that drives bacterial adaptation and evolution, allowing for the spread of advantageous genes throughout a population. frontiersin.orgnih.gov The regulation of aggregation, a key step in biofilm formation, also means that iPD1 indirectly influences the structure and development of polymicrobial biofilms where E. faecalis is present. asm.orgresearchgate.net

Comparative and Evolutionary Aspects of Pheromone Inhibitors

Structural and Functional Homology with Other Enterococcal Pheromone Inhibitors (e.g., iAD1, iAMγ1, iCF10)

The sex pheromone inhibitor iPD1 is part of a family of small, hydrophobic peptides that regulate conjugation in E. faecalis. Each inhibitor is associated with a specific conjugative plasmid and acts to counteract its cognate pheromone.

Structural Homology:

iPD1 is an octapeptide with the amino acid sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH. asm.orgdntb.gov.ua Like other enterococcal inhibitors, it is a small, lipophilic peptide, a characteristic that is crucial for its function. tandfonline.com A comparison with inhibitors from other well-studied pheromone-responsive plasmids reveals both unique sequences and conserved motifs. For instance, the Thr-Leu-Val sequence found in iPD1 is also present in iAD1 and iAM373, while iCF10 contains a similar Thr-Leu-Ile sequence, suggesting a degree of structural conservation at this core site. tandfonline.com

Interactive Data Table: Structural Comparison of Enterococcal Pheromone Inhibitors

InhibitorCorresponding PlasmidAmino Acid SequenceLengthReference
iPD1 pPD1H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH8 asm.org
iAD1 pAD1H-Leu-Phe-Ser-Leu-Val-Leu-Ala-Gly-OH8 umich.edu
iCF10 pCF10H-Ala-Ile-Thr-Leu-Ile-Phe-Ile-OH7 pnas.org
iAMγ1 pAM373H-Ser-Ile-Phe-Thr-Leu-Val-Ala-OH7 tandfonline.comnih.gov

Functional Homology:

Functionally, these inhibitors are remarkably similar. They all act as competitive antagonists to their cognate pheromones. umich.edunih.gov In the pPD1 system, both the pheromone (cPD1) and the inhibitor (iPD1) are internalized by the donor cell and compete for binding to the same intracellular receptor protein, TraA. nih.gov When iPD1 binds to TraA, it prevents the conformational change that cPD1 would induce, thereby repressing the transcription of conjugation genes and preventing the cell from responding to the mating signal. nih.gov

This mechanism of competitive inhibition at the level of a cytoplasmic receptor is a common theme. For the pCF10 plasmid, the inhibitor iCF10 competes with the pheromone cCF10 for binding to the intracellular protein PrgX. pnas.orgnih.gov Similarly, the pAD1 system employs an intracellular TraA receptor that is the target for both cAD1 and iAD1. pnas.org This shared strategy—a plasmid-encoded inhibitor directly antagonizing a host-produced pheromone at an intracellular receptor—represents a significant functional homology across these different plasmid systems.

Divergence and Specificity in Pheromone-Inhibitor Systems Across Different Plasmids

Despite their functional similarities, these pheromone-inhibitor systems are highly specific. The cPD1 pheromone induces a response only in cells carrying the pPD1 plasmid, and not in those carrying pAD1 or pCF10, and its activity is specifically blocked by iPD1. nih.govasm.org This specificity is critical in an environment where a single recipient cell can produce multiple different pheromones. asm.org

The primary determinant of this specificity lies not in the initial binding proteins on the cell surface, but in the intracellular receptors. nih.gov While surface-level pheromone-binding proteins like TraC (for pPD1) may show some limited, non-specific binding to pheromones from other systems, the crucial interaction that dictates the response is with the cytoplasmic receptor. nih.govtandfonline.com

The intracellular receptors—TraA for pPD1, a distinct TraA for pAD1, and PrgX for pCF10—share low sequence homology and are highly specialized. nih.gov The TraA receptor of pPD1, for example, binds specifically to cPD1 and iPD1, and not to the pheromones or inhibitors associated with other plasmids. nih.gov This specificity is encoded by the unique amino acid sequences of both the peptides and the binding pockets of their respective receptors. This ensures that the activation or inhibition of the conjugation cascade is tightly controlled and that there is no "cross-talk" between different plasmid systems within the same cell. asm.org

Evolutionary Pressures Shaping Pheromone-Inhibitor Co-evolution

The intricate dance between pheromones and their inhibitors is the product of a co-evolutionary process driven by fundamental selective pressures. nih.gov A key feature of this system is that the signaling molecule (the pheromone) is encoded on the host chromosome, while the machinery to detect and respond to it is encoded on the mobile plasmid. oup.com

This arrangement creates a significant evolutionary challenge for the plasmid: how to remain sensitive to the presence of potential recipients (which produce the pheromone) while avoiding self-induction by the pheromone that its own host cell produces. asm.org Constitutive expression of the conjugation machinery, including aggregation substance, would be metabolically costly and potentially detrimental to the host cell.

The evolution of a plasmid-encoded inhibitor is a direct solution to this problem. nih.govoup.com The inhibitor effectively neutralizes the low levels of endogenous pheromone produced by the donor cell, preventing self-activation. asm.org However, when a donor cell encounters a high concentration of pheromones from a nearby population of recipient cells, the pheromone signal can outcompete the inhibitor, leading to the induction of conjugation. asm.org

This two-signal system, comprising a host-encoded inducer and a plasmid-encoded inhibitor, represents a sophisticated evolutionary adaptation. nih.gov It allows the plasmid to finely tune its transfer in response to recipient cell density. The constant interplay between the host pheromone and the plasmid inhibitor drives a co-evolutionary dynamic, where mutations in one component can select for compensatory changes in the other to maintain the fidelity and responsiveness of the signaling system. This process has resulted in the highly specific and complex regulatory networks observed in plasmids like pPD1, pAD1, and pCF10. The master regulators of these systems, such as TraA and PrgX, belong to the RRNPP family of intracellular peptide receptors, which are central to peptide-mediated signaling in many Gram-positive bacteria. nih.govoup.com The evolution of these systems within enterococcal plasmids to incorporate a second, antagonistic peptide signal (the inhibitor) showcases a pathway to increased regulatory complexity. nih.gov

Advanced Research Methodologies for Ipd1 Studies

Recombinant Expression and Purification of iPD1 and its Receptor TraA

The production of pure and functional iPD1 peptide and its receptor, TraA, is fundamental for detailed biochemical and structural analyses. Recombinant protein expression systems, particularly in Escherichia coli, are widely utilized for this purpose. birmingham.ac.ukfrontiersin.org The process typically involves cloning the genes encoding iPD1 and TraA into suitable expression vectors. googleapis.comresearchgate.net These vectors are then introduced into a host E. coli strain, which, upon induction, synthesizes the target proteins in large quantities. frontiersin.org

Purification of the recombinant proteins is a critical subsequent step to isolate them from the complex mixture of host cell components. technologynetworks.com A common strategy involves the use of affinity tags, such as a polyhistidine-tag (His-tag), which is genetically fused to the target protein. researchgate.net This tag allows for selective binding to a chromatography resin containing immobilized metal ions, a technique known as immobilized metal affinity chromatography (IMAC). researchgate.nettechnologynetworks.com The bound protein can then be eluted in a highly pure form. Further purification steps, such as size-exclusion chromatography, may be employed to achieve the desired level of homogeneity. technologynetworks.com The successful expression and purification of these components are prerequisites for the in vitro assays described in subsequent sections.

Table 1: Common Methodologies for Recombinant Protein Production

Step Description Common Techniques
Gene Cloning Insertion of the gene of interest (e.g., ipd1, traA) into an expression plasmid. PCR, Restriction Enzyme Digestion, Ligation
Transformation Introduction of the recombinant plasmid into a suitable host organism. Heat Shock, Electroporation of E. coli
Protein Expression Induction of gene expression to produce the recombinant protein. IPTG induction in E. coli
Cell Lysis Breaking open the host cells to release the protein. Sonication, French Press, Enzymatic Lysis
Purification Isolation of the target protein from cellular contaminants. Affinity Chromatography (e.g., IMAC), Ion-Exchange Chromatography, Size-Exclusion Chromatography
Verification Confirmation of protein identity and purity. SDS-PAGE, Western Blotting, Mass Spectrometry

Isothermal Titration Calorimetry and Surface Plasmon Resonance for Binding Kinetics

Understanding the binding affinity and kinetics between the iPD1 inhibitor and its receptor, TraA, is crucial for elucidating its mechanism of action. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful, label-free techniques used for this purpose. bitesizebio.comyoutube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand (iPD1) to a macromolecule (TraA) in solution. malvernpanalytical.com In a typical ITC experiment, a solution of iPD1 is titrated into a sample cell containing TraA. bitesizebio.com The resulting heat, which can be either released (exothermic) or absorbed (endothermic), is measured by a highly sensitive calorimeter. malvernpanalytical.com A single ITC experiment can provide a wealth of thermodynamic data, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. bitesizebio.comtainstruments.com

Surface Plasmon Resonance (SPR) is an optical technique that monitors the binding of an analyte (iPD1) in solution to a ligand (TraA) immobilized on a sensor chip surface. youtube.comcytivalifesciences.com The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR angle. youtube.com This allows for the determination of the association rate constant (ka) and the dissociation rate constant (kd) of the interaction. bioradiations.com From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated. nih.gov SPR is highly sensitive and can be used to analyze interactions with a wide range of affinities. cytivalifesciences.com

Table 2: Comparison of ITC and SPR for Binding Kinetics Analysis

Feature Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures heat change upon binding in solution. malvernpanalytical.com Detects changes in refractive index upon binding to a surface. mdpi.com
Labeling Label-free. bitesizebio.com Label-free. cytivalifesciences.com
Immobilization No immobilization required. bitesizebio.com One binding partner is immobilized on a sensor chip. nih.gov
Key Parameters Measured Kd, ΔH, ΔS, Stoichiometry (n). bitesizebio.com ka, kd, KD. bioradiations.com
Throughput Generally lower. youtube.com Can be higher, especially with array-based systems. bioradiations.com
Sample Consumption Typically higher. Generally lower. cytivalifesciences.com

Targeted Gene Disruption and Complementation Analyses of tra Genes

To definitively establish the function of the tra genes, including traA, in the iPD1-mediated signaling pathway, genetic manipulation techniques are employed. Targeted gene disruption, or knockout, involves the specific inactivation of a gene of interest within the pPD1 plasmid. tandfonline.comtandfonline.comoup.com This is often achieved through homologous recombination, where a non-functional, antibiotic-resistance-cassette-disrupted version of the gene is introduced into the E. faecalis cells, leading to the replacement of the wild-type gene.

The resulting mutant strain can then be phenotypically characterized to observe the effects of the gene's absence. For instance, disruption of traA, a negative regulator, would be expected to alter the response to the cPD1 pheromone. tandfonline.comtandfonline.comoup.com

Complementation analysis is performed to confirm that the observed phenotype is a direct result of the disrupted gene and not due to unintended secondary mutations. tandfonline.comtandfonline.comoup.com In this procedure, a functional copy of the disrupted gene is reintroduced into the mutant strain, typically on a separate plasmid. If the wild-type phenotype is restored, it confirms the function of the gene . These genetic studies have been instrumental in demonstrating the central and plasmid-specific role of TraA in regulating the pheromone response in the pPD1 system. tandfonline.comtandfonline.comoup.com Further experiments involving targeted gene disruption could validate the role of other identified genes in processes like biofilm formation. biorxiv.org

Transcriptomic and Proteomic Profiling of iPD1-Mediated Responses

To gain a global understanding of the cellular changes induced by iPD1, high-throughput "omics" approaches are utilized. Transcriptomics and proteomics allow for the comprehensive analysis of gene expression at the mRNA and protein levels, respectively.

Transcriptomic profiling , often performed using techniques like RNA sequencing (RNA-Seq), measures the abundance of all RNA transcripts in the cell under specific conditions. frontiersin.orgnih.gov By comparing the transcriptomes of E. faecalis cells in the presence and absence of iPD1, or by comparing wild-type and traA mutant strains, researchers can identify genes and pathways that are regulated by this signaling system. plos.org For example, studies have shown that exposure of E. faecalis to different environments, such as blood, can lead to widespread changes in gene expression, including those related to metabolism, stress response, and virulence. plos.org

Proteomic profiling involves the large-scale identification and quantification of proteins. frontiersin.org Techniques such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS), or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) methods, are used to compare the protein expression profiles of E. faecalis under different conditions. researchgate.net This can reveal iPD1-induced changes in the abundance of proteins involved in processes like cell wall modulation, nutrient transport, and stress responses. frontiersin.org Together, transcriptomic and proteomic analyses provide a systems-level view of the cellular response to iPD1, offering insights into the broader physiological consequences of this signaling pathway.

Synthetic Peptide Chemistry for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for understanding which parts of the iPD1 peptide are critical for its inhibitory function. nih.govnih.gov These studies involve the chemical synthesis of a series of iPD1 analogs, where specific amino acids are systematically replaced or modified. mdpi.com Solid-phase peptide synthesis (SPPS) is the standard method for producing these peptides in a controlled and efficient manner. mdpi.com

Each synthetic analog is then tested for its biological activity, for instance, its ability to inhibit the pheromone-induced clumping response or to bind to the TraA receptor. By correlating the structural modifications with the changes in activity, researchers can identify key residues and structural motifs that are crucial for iPD1's function. mdpi.com For example, an alanine (B10760859) scan, where each amino acid residue is systematically replaced with alanine, can pinpoint the contribution of individual side chains to the peptide's activity. mdpi.com This information is invaluable for the rational design of more potent or stable inhibitors and for mapping the binding interface with the TraA receptor. nih.govfrontiersin.org

Advanced Imaging Techniques for Observing Cellular Interactions

Advanced imaging techniques provide a visual means to study the cellular and molecular events associated with iPD1 signaling in E. faecalis. These methods can offer high-resolution insights into cell morphology, surface properties, and the localization of specific molecules. frontiersin.org

Atomic Force Microscopy (AFM) is a powerful tool for visualizing the surface of biological samples at the nanoscale without the need for extensive sample preparation that could introduce artifacts. nih.gov AFM can be used to observe changes in the surface topography and roughness of E. faecalis cells in response to pheromone or inhibitor treatment. nih.gov

Fluorescence Microscopy , including confocal laser scanning microscopy (CLSM), allows for the visualization of specific labeled molecules within the cell. mdpi.com For example, by fluorescently tagging iPD1 or its receptor TraA, their localization and interaction on the cell surface could be monitored. This can provide spatial and temporal information about the signaling process. Furthermore, techniques like Förster Resonance Energy Transfer (FRET) could potentially be used to visualize the direct interaction between iPD1 and TraA in living cells. The use of advanced imaging can also help in understanding broader cellular processes influenced by pheromone signaling, such as biofilm formation and cell aggregation. mdpi.comnih.gov

Academic and Biotechnological Research Applications

Fundamental Insights into Bacterial Cell-Cell Communication and Conjugation

The study of iPD1 and its interaction with the cPD1 pheromone in Enterococcus faecalis offers profound insights into the mechanisms of bacterial cell-cell communication and the regulation of genetic transfer. This system is a classic example of peptide-based signaling in Gram-positive bacteria, which is analogous to quorum sensing. frontiersin.orgnih.gov

Mechanism of Action: Recipient E. faecalis cells (lacking the pD1 plasmid) secrete the sex pheromone cPD1, a signaling peptide that induces a mating response in donor cells carrying the pD1 plasmid. nih.gov This response involves the expression of aggregation substance on the donor cell surface, leading to clumping of donor and recipient cells and facilitating the conjugative transfer of the pD1 plasmid. nih.govfrontiersin.org

Inhibitory Regulation: Donor cells produce iPD1 to prevent auto-induction by any cPD1 pheromone they might encounter from their own limited production or from neighboring donor cells. nih.gov The inhibitor iPD1 competitively binds to the plasmid-encoded receptor, preventing the binding of the cPD1 pheromone and thereby shutting down the conjugation cascade. nih.govnih.gov This provides a clear and specific example of negative feedback regulation in bacterial communication.

Model System: The specificity of the pheromone-inhibitor interaction within the pD1 system provides a tractable model for dissecting the molecular components of bacterial signaling pathways. nih.gov Research on this system has helped to identify and characterize key regulatory genes and proteins involved in sensing extracellular signals and controlling the machinery for horizontal gene transfer. nih.govonlinebiologynotes.comigem.org This process of DNA transfer between bacterial cells through direct contact is a fundamental mechanism for genetic exchange. uomustansiriyah.edu.iqnumberanalytics.com

ComponentTypeFunction
pD1 Conjugative PlasmidCarries genes for bacteriocin (B1578144) production and the pheromone response system. nih.govuel.br
cPD1 Sex PheromoneHeptapeptide signal secreted by recipient cells to induce conjugation. nih.gov
iPD1 Inhibitor PeptideOctapeptide secreted by donor cells to inhibit the conjugation response. nih.gov
Aggregation Substance Surface ProteinPromotes cell clumping to facilitate plasmid transfer. frontiersin.org

Exploration of iPD1 as a Lead Compound for Novel Antimicrobial Approaches

The specific inhibitory function of iPD1 makes it an intriguing candidate for exploration as a lead compound in the development of novel antimicrobial agents. semanticscholar.org This approach focuses on disarming pathogens rather than outright killing them, a strategy gaining traction in the face of widespread antibiotic resistance. mdpi.comnih.gov

Anti-Virulence Potential: The transfer of plasmids via pheromone-inducible conjugation can disseminate antibiotic resistance and virulence factors throughout a bacterial population. frontiersin.org For instance, the transfer of plasmids like pAD1 and pCF10 in E. faecalis is controlled by similar pheromone systems. nih.govnih.gov An inhibitor based on the iPD1 structure could potentially block the spread of these genetic elements, including resistance to critical antibiotics like linezolid. frontiersin.org

Specificity and Low Toxicity: As a naturally occurring peptide that targets a specific bacterial signaling system, iPD1 and its derivatives could potentially be developed into highly specific drugs with fewer off-target effects on the host or beneficial microbiome members.

Scaffold for Drug Design: The octapeptide structure of iPD1 (ALILTLVS) provides a chemical scaffold that can be modified to improve stability, bioavailability, and inhibitory potency. nih.gov Synthetic chemistry can be used to create peptidomimetics or small molecules that replicate the inhibitory function of iPD1 but possess more drug-like properties, a common strategy in modern drug discovery. nih.goveuropa.eu

Utility in Synthetic Biology for Engineering Bacterial Consortia and Genetic Exchange Systems

Synthetic biology aims to design and construct new biological parts, devices, and systems. nih.govfrontiersin.org The precise control offered by molecules like iPD1 is highly valuable for engineering the behavior of microbial communities, known as synthetic consortia. nih.govwikipedia.org

Controlling Horizontal Gene Transfer: In synthetic consortia composed of multiple bacterial species or strains, uncontrolled horizontal gene transfer can lead to instability and unpredictable behavior. nih.gov The iPD1 peptide could be used as a tool to specifically switch "off" the pD1 conjugation system, allowing researchers to precisely control the timing and extent of genetic exchange between engineered populations. microbiologysociety.org

Programming Population Dynamics: By controlling conjugation, researchers can influence the genetic makeup and, consequently, the competitive fitness and function of subpopulations within a consortium. nih.gov For example, the transfer of a plasmid carrying a metabolic pathway could be enabled or disabled at will by adding or removing an iPD1-like inhibitor, allowing for dynamic control over the consortium's collective output.

Building Orthogonal Communication Channels: The high specificity of the iPD1-cPD1 interaction makes it an excellent candidate for use as an orthogonal communication channel. Synthetic biologists could engineer this system into different bacteria, like E. coli, creating a private communication line that does not interfere with other signaling systems, enabling the construction of more complex and reliable engineered consortia. nih.govwikipedia.org

Environmental Fate and Ecological Impact Research Considerations

The potential application of iPD1 or its derivatives in clinical or industrial settings necessitates a thorough evaluation of their environmental fate and ecological impact. nih.govnih.gov While specific studies on iPD1 are not available, general principles of environmental risk assessment for bioactive compounds provide a framework for necessary research. epa.govregulations.gov

Degradation and Persistence: As a peptide, iPD1 is expected to be biodegradable by proteases present in soil and water. publications.gc.ca However, research would be needed to determine its actual half-life under various environmental conditions (e.g., aerobic vs. anaerobic) and to identify any major degradation products. regulations.gov

Mobility and Transport: The compound's water solubility, hydrophobicity, and soil organic carbon-water (B12546825) partitioning coefficient (Koc) would determine its mobility. regulations.gov These factors influence whether the compound is likely to remain in the soil, partition to sediment in aquatic systems, or leach into groundwater. publications.gc.ca

Effects on Non-Target Organisms: A critical area of investigation would be the effect of iPD1 on indigenous microbial communities. While it is specific to the pD1 system, high concentrations could potentially impact other organisms or other peptide-based signaling systems in the environment. nih.gov Ecotoxicology studies on representative aquatic and terrestrial invertebrates would be required to assess potential risks. epa.gov

Impact on Environmental Resistome: By inhibiting plasmid transfer, iPD1 could theoretically have a positive ecological impact by slowing the spread of antibiotic resistance genes in environmental reservoirs like wastewater treatment plants or agricultural soils. nih.gov However, this potential benefit would need to be weighed against any unintended ecological consequences.

Future Research Trajectories for Sex Pheromone Inhibitor Ipd1

Detailed Structural Biology of the iPD1-TraA Complex and Conformational Changes

The inhibitor peptide iPD1 functions by preventing the cPD1 pheromone from initiating the pPD1 plasmid's conjugative transfer. asm.orgresearchgate.net It accomplishes this by acting as a competitive inhibitor, or antagonist, for the intracellular receptor protein TraA. asm.orgresearchgate.netnih.govnih.govmdpi.com Upon entering a donor cell, iPD1 binds directly to TraA, pre-empting the binding of any incoming cPD1 pheromone. nih.govnih.gov The resulting TraA-iPD1 complex engages with a specific intergenic region on the pPD1 plasmid. asm.org

Research has shown that this binding event is not passive; it actively changes the conformation of the target DNA. asm.org Gel mobility shift assays revealed that the TraA-DNA complex migrates differently in the presence of iPD1 compared to cPD1 or in the absence of any peptide, suggesting that iPD1 induces a distinct conformational change in the DNA. asm.org Specifically, the TraA-iPD1 complex is thought to bend the DNA at the TraA-binding site. asm.org This structural alteration is fundamental to its role in regulating the transcription of genes involved in the mating response. asm.orgresearchgate.net

A critical gap in current knowledge is the high-resolution, atomic-level structure of the TraA-iPD1 complex itself. Future research must prioritize the use of advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and X-ray crystallography, to elucidate this structure. embl.orgcnio.es Determining the precise molecular interactions—the specific amino acid residues of both iPD1 and TraA that form the binding interface—is essential. A detailed structural model would illuminate the allosteric changes within TraA upon binding iPD1 and explain how these changes translate into a specific DNA-binding conformation, ultimately providing a complete mechanical picture of its inhibitory function.

ComponentFunction in the pPD1 System
cPD1 An octapeptide sex pheromone secreted by recipient cells that induces conjugative transfer of the pPD1 plasmid.
iPD1 An octapeptide inhibitor produced by donor cells that competitively binds to TraA to prevent self-induction. nih.govnih.gov
TraA The intracellular receptor for both cPD1 and iPD1; acts as a DNA-binding protein that regulates transcription. asm.orgnih.gov
TraC A cell-surface binding protein that facilitates the uptake of cPD1 into the cell. nih.govnih.govmdpi.com

Rational Design of iPD1 Analogs with Enhanced Specificity or Potency

Rational design is a powerful strategy for developing novel molecules with improved characteristics based on the known structure and function of a parent compound. mdpi.comrsc.orgrsc.org Applying this approach to iPD1 could lead to the creation of synthetic peptide analogs with enhanced inhibitory properties. The primary goals would be to increase potency—achieving the same inhibitory effect at a lower concentration—and to improve specificity for the TraA receptor of the pPD1 system, thereby minimizing any potential off-target effects.

Success in this area is heavily reliant on the detailed structural data from the research proposed in the previous section. A high-resolution structure of the iPD1-TraA complex would serve as a blueprint for computational modeling and in silico design. mdpi.comnih.gov Researchers could then conduct extensive structure-activity relationship (SAR) studies. This would involve systematically substituting individual amino acids within the iPD1 sequence and observing the effect on TraA binding affinity and inhibitory activity. Early research on the related pheromone cPD1 demonstrated that even single amino acid deletions can drastically reduce or eliminate activity, underscoring the importance of the peptide's precise composition. umich.edu By identifying the key residues responsible for the interaction, analogs could be designed with modifications that strengthen the bond with TraA or improve peptide stability.

Pheromone/InhibitorAmino Acid SequenceHomology
cPD1 H-Phe-Leu-Val-Met-Phe-Leu-Ser-Gly-OH25% identity with iPD1. umich.edu
iPD1 H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OHN/A
cAD1 H-Leu-Phe-Ser-Leu-Val-Leu-Ala-Gly-OH50% identity with iAD1. pnas.org
iAD1 H-Leu-Phe-Val-Val-Thr-Leu-Val-Gly-OH37.5% identity with iPD1. umich.edu

Investigation of Potential Wider Biological Roles of iPD1 in Enterococcus faecalis Physiology

The established biological function of iPD1 is highly specific: it serves to prevent donor cells from responding to endogenous traces of the cPD1 pheromone, a process known as self-induction. asm.orgresearchgate.net By acting as an antagonist for the TraA receptor, it ensures that the energetically costly process of conjugation is initiated only in the presence of a genuine recipient. nih.govnih.gov However, it is conceivable that iPD1, and the regulatory complex it forms with TraA, may have broader physiological roles that have yet to be discovered.

Future investigations should explore whether the TraA-iPD1 complex regulates other genes on the pPD1 plasmid or even on the E. faecalis chromosome. It is possible that this complex plays a role in coordinating plasmid maintenance with the host cell's metabolic state. Furthermore, research could probe for potential "off-target" interactions of the iPD1 peptide itself. While it is highly specific for TraA, the possibility of low-affinity interactions with other cellular proteins cannot be entirely dismissed and could point toward secondary functions. The existence of other complex regulatory systems on enterococcal plasmids, such as the Fst toxin-antitoxin system on pAD1, suggests that plasmid-encoded peptides can be deeply integrated into the host's cellular circuitry. tandfonline.com

Development of High-Throughput Screening Assays for iPD1 Modulators

To discover new chemical entities that can influence the pPD1 conjugation system, the development of high-throughput screening (HTS) assays is a crucial step. assaygenie.comevotec.com Such assays would enable the rapid testing of large chemical libraries to identify novel modulators—molecules that can either mimic the inhibitory effect of iPD1 (antagonists of cPD1) or block the action of iPD1 (agonists of cPD1).

Two primary types of HTS assays could be developed:

Biochemical Assays: A competitive binding assay could be designed using purified TraA protein. nih.gov In this setup, a labeled version of iPD1 or cPD1 (e.g., fluorescent or radioactive) would compete with compounds from a screening library for binding to TraA. A reduction in the labeled peptide's signal would indicate that a test compound has successfully bound to the receptor.

Cell-Based Assays: A more physiologically relevant approach would involve creating a genetically engineered E. faecalis reporter strain. google.comaxxam.com In this strain, a reporter gene (such as one encoding a fluorescent or luminescent protein) would be placed under the control of a promoter that is regulated by the TraA protein. For instance, using a promoter that is repressed by the TraA-iPD1 complex, the assay would screen for compounds that cause a change in the reporter signal, indicating they have interfered with the iPD1-TraA interaction.

Assay TypePrinciplePotential Readout
Biochemical HTS Competitive binding between a labeled peptide (e.g., fluorescent iPD1) and test compounds for the purified TraA receptor.Decrease in fluorescence polarization or other binding-sensitive signal.
Cell-Based HTS A reporter gene in E. faecalis is placed under the control of a promoter regulated by the TraA-iPD1 complex.Increase or decrease in fluorescence or luminescence, depending on reporter design.

Cross-Species Analysis of Pheromone Inhibitor Mechanisms to Identify Universal Principles

The cPD1/iPD1 system is just one of several peptide-based pheromone signaling systems found in E. faecalis, which also include the pAD1 (cAD1/iAD1) and pCF10 (cCF10/iCF10) systems. umich.edupnas.org A powerful avenue of future research lies in the comparative analysis of these and other bacterial communication systems to identify conserved, or "universal," principles of pheromone inhibition.

By comparing the structures of different inhibitor peptides (iPD1, iAD1, etc.) and their respective receptors, researchers can understand the molecular basis of their specificity. pnas.org For instance, iPD1 and iAD1 share some sequence homology, which may point to a common evolutionary origin or structural motif for receptor interaction. umich.edu Furthermore, studying pheromone cross-talk and inhibition between different bacterial species, such as the well-documented examples in Staphylococcus, can provide insights into the role of these systems in interspecies competition and microbial community dynamics. nih.gov Expanding the analysis to functionally analogous but structurally distinct systems in other domains of life, such as pheromone signaling in fungi (Candida) or moths, could reveal convergent evolutionary solutions to the challenge of specific peptide-based recognition and inhibition. mdpi.compnas.orgfrontiersin.org Such a broad, comparative approach is essential for distilling the fundamental rules that govern this form of biological communication.

Q & A

Q. What is the molecular structure of iPD1, and how does it inhibit cPD1 activity in Enterococcus faecalis?

iPD1 is an octapeptide with the sequence H-Ala-Leu-Ile-Leu-Thr-Leu-Val-Ser-OH (molecular formula: C₃₉H₇₂N₈O₁₁; MW: 829.05 Da). It competitively inhibits the sex pheromone cPD1 by binding to receptors on donor cells, blocking cPD1-induced conjugation. Structural studies confirm its synthesis via solid-phase peptide synthesis (SPPS) . The inhibition mechanism involves steric hindrance of cPD1-receptor interactions, as demonstrated in Streptococcus faecalis donor strains harboring plasmid pPD1 .

Q. What methodologies are recommended for quantifying iPD1 and cPD1 titers in bacterial cultures?

  • Reverse-phase HPLC : Use a C18 column with a gradient of 20–33% acetonitrile in 0.1% trifluoroacetic acid (TFA) over 35 minutes. Fractions are collected every 30 seconds and bioassayed .
  • Microtiter clumping assay : Monitor self-aggregation of donor strain 39-5Sa in N2GT medium. Add synthetic cPD1 (80 pg/mL) to assess iPD1 inhibition efficacy .
  • Data normalization : Express titers as minimum concentrations required for clumping induction (cPD1) or inhibition (iPD1) .

Q. How should iPD1 be synthesized and stored to maintain bioactivity?

  • Synthesis : Use SPPS with Fmoc chemistry, followed by cleavage using TFA. Purify via HPLC to ≥97% purity .
  • Storage : Lyophilized powder should be stored at -70°C. Reconstitute in sterile PBS, aliquot, and avoid >3 freeze-thaw cycles to prevent peptide degradation .

Advanced Research Questions

Q. How do the traB and traC genes regulate pheromone shutdown in pPD1-harboring Enterococcus faecalis?

  • TraB : Encodes a 43.5-kDa protein critical for repressing cPD1 production. Disruption of traB abolishes pheromone shutdown, leading to self-induction of conjugation .
  • TraC : Functions as a pheromone-binding lipoprotein. Mutants require 4× higher cPD1 concentrations for aggregation, indicating reduced sensitivity .
  • Regulatory interplay : traB and traC coordinate to downregulate endogenous cPD1 and upregulate iPD1 during exponential growth .

Q. What experimental strategies resolve contradictions in cPD1 and iPD1 titers during bacterial growth phases?

Growth PhasecPD1 Titer (Relative)iPD1 Titer (Relative)Key Observation
LagHighLowcPD1 dominates, inducing conjugation .
ExponentialDecreasingIncreasingtraB-mediated shutdown reduces cPD1; iPD1 accumulates .
Late-logLowHighProtease activity degrades cPD1, leaving iPD1 .
Method : Combine time-course HPLC with clumping assays to track dynamic titer changes. Use protease inhibitors (e.g., PMSF) in late-log cultures to stabilize cPD1 .

Q. How does trifluoroacetic acid (TFA) contamination affect iPD1 bioactivity, and how can this be mitigated?

  • Issue : Commercial iPD1 contains 10–45% TFA, which inhibits cellular assays by altering pH and membrane integrity .
  • Mitigation :
  • Dialyze reconstituted iPD1 against PBS (10 kDa cutoff) to remove TFA.
  • Use alternative cleavage agents (e.g., acetic acid) during synthesis, though this reduces yield .

Q. What challenges arise when expressing the ipd gene in E. coli, and how can they be overcome?

  • Cloning difficulties : The 3.8-kb SalI-EcoRV segment of pPD1 resists cloning due to toxicity. Use low-copy vectors (e.g., pUC118) and E. coli strains like JM109, which show higher iPD1 expression than HB101 .
  • Precursor processing : The ipd gene encodes a 21-aa precursor; mature iPD1 requires cleavage by signal peptidase. Co-express E. coli signal peptidase I to enhance yield .

Data Contradictions and Validation

  • Pheromone shutdown variability : Some plasmids (e.g., pCF10) show weak cPD1 shutdown due to membrane-bound pheromone retention. Validate via membrane fractionation and HPLC .
  • Self-induction in traB mutants : Address by quantifying intracellular cPD1 via LC-MS, confirming TraB’s role in export repression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.